(Z)-ethyl 2-cyano-2-(5-(4-methylbenzyl)-4-oxo-3-phenylthiazolidin-2-ylidene)acetate
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Overview
Description
Typically, the description of a chemical compound includes its IUPAC name, common names, and structural formula. It may also include its role or uses in various industries or research .
Synthesis Analysis
This involves understanding the chemical reactions used to synthesize the compound. It may include the starting materials, reaction conditions, catalysts, and the overall yield .Molecular Structure Analysis
This involves understanding the spatial arrangement of atoms in the compound and the chemical bonds that hold the atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It includes understanding the reaction mechanism, the products formed, and the conditions under which the reaction occurs .Physical and Chemical Properties Analysis
This involves studying properties such as melting point, boiling point, solubility, density, and chemical stability. These properties can influence how the compound is stored, handled, and used .Scientific Research Applications
Antiviral Activity
Thiazolidinones, including derivatives like cyano-(4-oxo-3-phenylthiazolidin-2-ylidene)-acetic acid ethyl ester, have been reported to exhibit moderate antiviral activities. This was determined through cyclocondensation reactions of thioamides and haloacetic acid derivatives, highlighting the potential use of such compounds in developing antiviral agents (Kaminskyy, Gzella, & Lesyk, 2014).
Aldose Reductase Inhibition
A series of iminothiazolidin-4-one acetate derivatives, closely related to the compound , were synthesized and evaluated as inhibitors of aldose reductase, an enzyme implicated in diabetic complications. These studies have demonstrated the potential of such derivatives in the treatment of conditions associated with diabetes, indicating their therapeutic application in managing diabetic complications (Ali et al., 2012).
Potential Anticancer Agents
Novel synthesis approaches have been explored for thiazolidinone derivatives, indicating their moderate anticancer activities. This includes the unexpected synthesis of thiazolidinone compounds through a deacetylation mechanism, suggesting their utility in anticancer drug development (Mabkhot et al., 2019).
Chemosensory Applications
Thiazolidinone derivatives have also been investigated for their ability to function as chemosensors. For instance, a benzothiazole-based receptor showed significant quenching in fluorescent emission in the presence of Cu2+ and Hg2+, indicating its use as a highly selective fluorimetric sensor for detecting these metal ions in semi-aqueous media. This application is critical in environmental monitoring and the development of diagnostic tools (Wagh et al., 2015).
Non-Steroidal Anti-Inflammatory Drug (NSAID) Development
Research into the synthesis of 4-thiazolidinone derivatives using specific starting materials has been conducted with the aim of designing new non-steroidal anti-inflammatory drugs. These compounds have demonstrated anti-exudative activity, making them potential candidates for NSAID development (Golota et al., 2015).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
ethyl (2Z)-2-cyano-2-[5-[(4-methylphenyl)methyl]-4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O3S/c1-3-27-22(26)18(14-23)21-24(17-7-5-4-6-8-17)20(25)19(28-21)13-16-11-9-15(2)10-12-16/h4-12,19H,3,13H2,1-2H3/b21-18- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWAHWQTUANNCTD-UZYVYHOESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=C1N(C(=O)C(S1)CC2=CC=C(C=C2)C)C3=CC=CC=C3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C\1/N(C(=O)C(S1)CC2=CC=C(C=C2)C)C3=CC=CC=C3)/C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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